5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Description
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at position 5 with a 3-(trifluoromethyl)-3H-diazirinyl group. The diazirine moiety is notable for its photoaffinity labeling applications in chemical biology, enabling covalent bonding with target biomolecules upon UV irradiation .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-1-2-7-5(3-6)4-13-14-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMORRIKFCCTPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3(N=N3)C(F)(F)F)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursorsThis process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation .
The diazirine ring can be formed by reacting a suitable precursor with a diazo compound under controlled conditions. The final step involves the cyclization of the intermediate to form the indazole ring, which can be achieved using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole derivatives with reduced functional groups .
Scientific Research Applications
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves the formation of reactive intermediates upon exposure to light. The trifluoromethyl group enhances the stability of these intermediates, allowing them to participate in various chemical reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to covalent modifications that can be studied to understand biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The diazenyl group in this compound provides photochemical reactivity absent in nitro- or methoxy-substituted analogs (e.g., compound 37 and CAS 395099-31-7). This makes it superior for applications requiring covalent target engagement .
Physicochemical Properties
- Melting Points and Stability : Diazirine-containing compounds (e.g., compound 64) exhibit high melting points (>200°C) due to aromatic stacking and trifluoromethyl rigidity, whereas nitro-substituted indazoles (e.g., CAS 395099-31-7) may have lower solubility in polar solvents .
- Spectral Data : IR and NMR spectra (e.g., compound 37’s carbonyl stretch at 1650 cm⁻¹ and aromatic proton shifts at δ 7.2–8.1 ppm) provide benchmarks for verifying structural analogs .
Biological Activity
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications. The trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for various biological studies.
- Chemical Formula : C9H5F3N4
- CAS Number : 2231674-74-9
- Molecular Weight : 232.15 g/mol
This compound primarily functions as a photolabeling agent. The diazirine moiety can generate reactive carbene species upon photolysis, which allows for covalent bonding to nearby biomolecules, such as proteins and nucleic acids. This property is particularly useful in studying molecular interactions within biological systems.
Photocrosslinking Studies
This compound is effective in photocrosslinking studies, enabling researchers to investigate protein-protein and protein-nucleic acid interactions under specific light conditions. This capability is crucial for understanding complex biological processes and pathways.
Drug Development
The compound's trifluoromethyl group contributes to its pharmacological properties, enhancing metabolic stability and bioavailability. This makes it a valuable candidate in the design of new pharmaceuticals targeting various diseases.
Imaging Techniques
In advanced imaging methods, this compound aids in tracing biological pathways and understanding cellular processes. Its ability to form stable conjugates with biomolecules under light activation is beneficial for both academic research and clinical applications.
Case Studies
-
Study on Protein Interaction :
- Researchers utilized this compound to investigate the interaction between target proteins in living cells. The photolabeling allowed for the identification of binding partners, enhancing the understanding of signaling pathways.
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Development of New Pharmaceuticals :
- In drug discovery programs, this compound has been tested for its efficacy against specific cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting potential therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C9H5F3N4 |
| Molecular Weight | 232.15 g/mol |
| CAS Number | 2231674-74-9 |
| Solubility | Soluble in organic solvents |
| Application | Description |
|---|---|
| Photocrosslinking | Studies protein interactions |
| Drug Development | Enhances stability and bioavailability |
| Imaging Techniques | Traces biological pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
